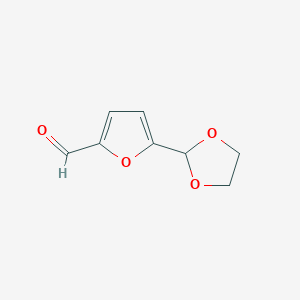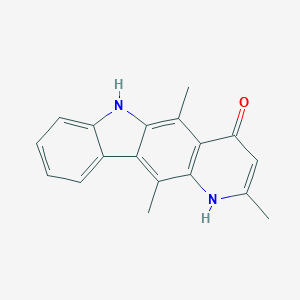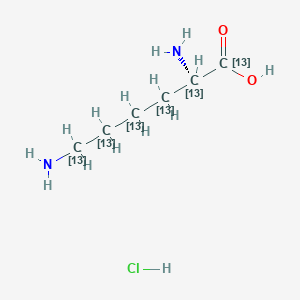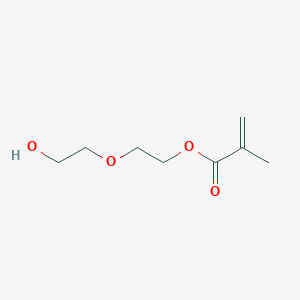
2-(2-羟乙氧基)乙基 2-甲基丙-2-烯酸酯
描述
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基于水凝胶的药物递送系统
该化合物用于在紫外线照射下合成基于甲基丙烯酸羟乙酯 (HEMA) 的水凝胶用于药物递送 . 水凝胶可用作药物的控释系统,释放速率可受不同光引发剂的影响 .
对水凝胶物理化学性质的影响
水凝胶材料中 2-羟基-2-甲基丙酰苯酮 (光引发剂) 的含量会影响其物理化学性质和表面形貌 . 随着光引发剂用量的增加,伸长率下降,抗拉强度上升 .
水凝胶的表面形貌
2-羟基-2-甲基丙酰苯酮含量越高,水凝胶表面越光滑,越均匀 . 此特性可用于开发创新的敷料材料 .
聚丙烯酰胺接枝壳聚糖纳米粒子的合成
2-羟基-4′-(2-羟乙氧基)-2-甲基丙酰苯酮可用作光引发剂,合成聚丙烯酰胺接枝壳聚糖纳米粒子 . 这些纳米粒子可用于各种应用,包括药物递送和组织工程 .
疏水性聚氨酯海绵的制备
作用机制
Target of Action
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as Diethylene glycol mono-methacrylate , is a monomeric compound that is widely used in the synthesis of polymers, solvents, and other chemicals . The primary targets of this compound are the molecules that it interacts with during the polymerization process .
Mode of Action
The compound acts as a monomer, which means it can bind with other similar molecules to form a polymer . This process is typically initiated by a catalyst or a source of energy such as heat or light . The resulting polymers can have various properties depending on the specific conditions and other monomers involved in the reaction .
Biochemical Pathways
The exact biochemical pathways affected by 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate depend on the specific application and the other compounds involved. For example, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, it may interact with acrylamide and chitosan nanoparticles .
Pharmacokinetics
Given its use in the synthesis of polymers and other chemicals, it is likely that these properties would vary significantly depending on the specific context and the other compounds involved .
Result of Action
The primary result of the action of 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate is the formation of polymers with various properties . These polymers can be used in a wide range of applications, from the creation of hydrophobic polyurethane sponges to the synthesis of polyacrylamide-grafted chitosan nanoparticles .
Action Environment
The action, efficacy, and stability of 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate can be influenced by various environmental factors. These include the presence of other compounds, the temperature, and the pH of the environment . For example, the presence of a catalyst or a source of energy can initiate the polymerization process .
属性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFXOWPTQTLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27598-43-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-hydroxyethoxy)ethyl ester homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27598-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10619480 | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-43-1 | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OR3N38G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


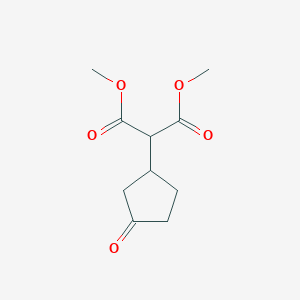

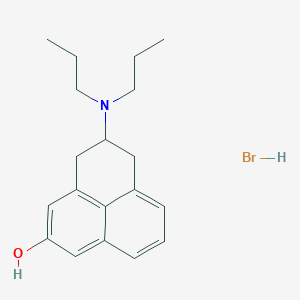
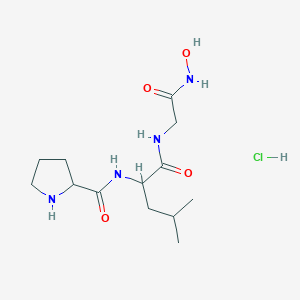

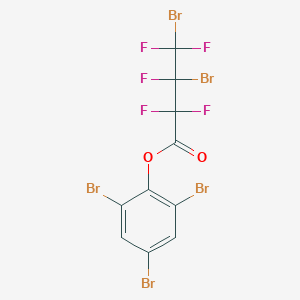
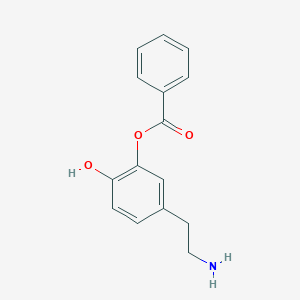


![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)

